molecular formula C13H19NO3S B7985485 Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester

Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester

Cat. No.: B7985485
M. Wt: 269.36 g/mol
InChI Key: ZCBNKLBOYPCYSS-GFCCVEGCSA-N
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Description

Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester is a chiral organic compound that belongs to the class of toluene-4-sulfonate (tosylate) esters. These esters are widely recognized in organic synthesis as excellent alkylating agents and as protected intermediates for alcohols, due to the tosyl group's strong electron-withdrawing nature and its efficacy as a leaving group in nucleophilic substitution reactions . The presence of the piperidine ring, a common motif in pharmaceuticals, combined with the specific (R)-configuration at the chiral center, makes this compound a valuable chiral building block for medicinal chemistry research. It is particularly useful for the synthesis and structural modification of complex molecules, including potential drug candidates and bioactive alkaloids. The tosylate ester functional group can undergo various transformations, including nucleophilic displacement to introduce other functional groups, or reduction to remove the oxygen functionality entirely, providing versatile pathways in synthetic routes . This product is intended for use in laboratory research and development. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

[(3R)-1-methylpiperidin-3-yl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-12-4-3-9-14(2)10-12/h5-8,12H,3-4,9-10H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBNKLBOYPCYSS-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting (R)-1-methyl-piperidin-3-ol with toluene-4-sulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation.

Typical Procedure

  • Dissolve (R)-1-methyl-piperidin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Add toluene-4-sulfonyl chloride (1.2 equiv) dropwise, followed by TEA (1.5 equiv).

  • Stir the mixture at room temperature for 6–12 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography (hexane/ethyl acetate gradient).

Key Parameters

  • Solvent : DCM or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents.

  • Temperature : Mild conditions (0°C to 25°C) prevent racemization of the chiral alcohol.

  • Yield : 75–85% after purification.

Carbodiimide-Mediated Coupling

Activation of Sulfonic Acid

When the free sulfonic acid is used instead of its chloride, coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the hydroxyl group for esterification. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction by facilitating proton transfer.

Optimized Protocol

  • Combine toluene-4-sulfonic acid (1.0 equiv), (R)-1-methyl-piperidin-3-ol (1.1 equiv), DCC (1.3 equiv), and DMAP (0.1 equiv) in DCM.

  • Stir at room temperature for 24 hours.

  • Filter off dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

  • Purify via column chromatography (CH₂Cl₂/MeOH 95:5).

Advantages and Limitations

  • Yield : 60–70% due to competing side reactions.

  • Scalability : Limited by DCU removal on industrial scales, necessitating filtration aids or alternative coupling agents.

T3P®-Promoted Esterification

Enhanced Reactivity with Propylphosphonic Anhydride

Propanephosphonic acid anhydride (T3P®) offers a safer and more efficient alternative to carbodiimides, particularly for acid-sensitive substrates. The reagent activates the sulfonic acid in situ, enabling ester formation under mild conditions.

Procedure

  • Mix toluene-4-sulfonic acid (1.0 equiv), (R)-1-methyl-piperidin-3-ol (1.05 equiv), and T3P® (1.5 equiv) in THF.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and stir at 25°C for 4–6 hours.

  • Dilute with water, extract with ethyl acetate, and concentrate.

  • Purify by recrystallization from ethanol/water.

Performance Metrics

  • Yield : 80–90% with >99% enantiomeric excess (ee).

  • Industrial Relevance : T3P® minimizes hazardous byproducts, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves safety and efficiency for large-scale manufacturing:

  • Reactor Setup : Toluene-4-sulfonyl chloride and (R)-1-methyl-piperidin-3-ol are fed into a tubular reactor with inline mixing.

  • Temperature Control : Maintained at 10–15°C to suppress thermal degradation.

  • Throughput : Achieves 90% conversion in <1 hour residence time.

Purification Strategies

  • Crystallization : The product is recrystallized from a toluene/heptane mixture to >99.5% purity.

  • Chromatography Avoidance : Solvent swaps and activated carbon treatment replace column chromatography for cost-effective bulk production.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.2 Hz, 2H, aromatic), 7.35 (d, J = 8.0 Hz, 2H, aromatic), 4.20–4.05 (m, 1H, piperidinyl-CH), 3.10–2.90 (m, 2H, NCH₂), 2.70 (s, 3H, NCH₃), 2.45 (s, 3H, Ar-CH₃).

  • HRMS : [M+H]⁺ calculated for C₁₃H₁₉NO₃S: 284.1056; found: 284.1059.

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IC-3 column (hexane/i-PrOH 85:15, 1.0 mL/min) confirms >99% ee with retention time = 12.7 min.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sulfonyl Chloride8599HighModerate
DCC/DMAP Coupling7095ModerateLow
T3P® Activation9099.5HighHigh

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-methyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The sulfonic acid group can act as an electrophile, facilitating reactions with nucleophiles. The ester moiety can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Toluene-4-sulfonic Acid (R)-1-Benzyl-Piperidin-3-yl Ester

  • CAS : 1354017-28-9
  • Molecular Weight : 345.46 g/mol
  • Key Differences: Replaces the methyl group at the piperidine 1-position with a benzyl group.
  • Applications : Used in chiral synthesis but discontinued commercially, suggesting challenges in stability or scalability compared to the methyl analog .

Toluene-4-sulfonic Acid (R)-9-(tert-Butyldimethylsilanyloxy)-2-Hydroxynonyl Ester

  • Structure : Features a long aliphatic chain with a hydroxyl group and a tert-butyldimethylsilyl (TBS) protecting group.
  • Synthesis: Produced via regioselective sulfonylation of diols using p-toluenesulfonyl chloride (TsCl) and Bu2SnO as a catalyst (76% yield) .
  • Functional Impact : The TBS group enhances stability during multi-step syntheses, while the hydroxyl group enables further functionalization. This contrasts with the piperidine-based ester, which prioritizes conformational rigidity over chain flexibility.

(S,S)-(+)-Toluene-4-sulfonic Acid 2-Fluoromethyl-Cyclopropyl-Methyl Ester

  • CAS : Referenced in radiochemical synthesis (18F-labeled derivatives).
  • Key Features : Contains a cyclopropane ring and fluoromethyl group, conferring metabolic resistance and structural rigidity.
  • Applications: Used in PET imaging probes due to its stability and enantioselective synthesis (99% ee for (S,S)-isomer) . Unlike the piperidine-based compound, this derivative is tailored for diagnostic applications.

3-Oxetanyl Tosylate (Oxetan-3-yl 4-Methylbenzenesulfonate)

  • CAS : 26272-83-3
  • Molecular Weight : 228.262 g/mol
  • Structural Contrast : Replaces the piperidine ring with an oxetane, a four-membered oxygen-containing ring. The oxetane enhances solubility and reduces ring strain compared to piperidine.
  • Applications : A versatile building block in medicinal chemistry for introducing polar, strained rings into drug candidates .

Octadecyl p-Toluenesulfonate

  • CAS : 3386-32-1
  • Molecular Weight : 424.68 g/mol
  • Key Differences : Features a long C18 alkyl chain instead of a heterocyclic ring. This increases hydrophobicity, making it suitable for lipid-based formulations or surfactants.
  • Physical Properties : Higher melting point (58°C) and boiling point (521.2°C) compared to the piperidine derivative .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Weight (g/mol) Key Substituents Applications Reference
Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester 887344-23-2 333.43 Methyl-piperidine, tosyl Chiral intermediates
Toluene-4-sulfonic acid (R)-1-benzyl-piperidin-3-yl ester 1354017-28-9 345.46 Benzyl-piperidine, tosyl Discontinued (stability issues)
3-Oxetanyl tosylate 26272-83-3 228.26 Oxetane ring, tosyl Solubility-enhancing scaffolds
Octadecyl p-toluenesulfonate 3386-32-1 424.68 C18 alkyl chain, tosyl Surfactants, lipid formulations
(S,S)-(+)-Toluene-4-sulfonic acid 2-fluoromethyl-cyclopropyl-methyl ester N/A ~300 (estimated) Cyclopropane, fluoromethyl Radiopharmaceuticals

Research Findings and Functional Insights

  • Stereochemical Influence : The (R)-configuration in the piperidine derivative is critical for binding to chiral targets, as seen in HIV protease inhibitors where stereochemistry dictates inhibitory potency .
  • Reactivity Trends : Tosylate esters with bulky substituents (e.g., benzyl-piperidine) exhibit lower commercial availability, likely due to synthetic challenges or instability . In contrast, oxetanyl and cyclopropane derivatives are prioritized for their metabolic stability and ease of functionalization .
  • Biological Activity : Compounds like the posaconazole intermediate (CAS: 149809-43-8) demonstrate that tosylate esters with triazole moieties exhibit antifungal activity, highlighting the role of heterocycles in drug design .

Biological Activity

Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester is an organic compound classified as a sulfonic acid ester. This compound exhibits a variety of biological activities and is utilized in several scientific and industrial applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on current research findings.

This compound is characterized by its sulfonic acid group combined with a piperidine moiety. Its unique structure contributes to its reactivity and biological properties, making it valuable in synthetic chemistry and biochemistry.

PropertyValue
Molecular FormulaC12H17NO3S
Molecular Weight253.34 g/mol
SolubilitySoluble in water
CAS Number1353997-68-8

Synthesis Methods

The synthesis of this compound typically involves the esterification of toluene-4-sulfonic acid with (R)-1-methyl-piperidin-3-ol. This reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions to achieve the desired product.

Biological Activity

Research indicates that this compound possesses various biological activities, including:

  • Enzyme Inhibition : It has been shown to inhibit serine proteases such as human leukocyte elastase (HLE), which is important in inflammatory processes and pulmonary diseases .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against several pathogenic bacteria, indicating potential use in treating infections .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may have anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 2: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionHuman leukocyte elastase
AntimicrobialVarious pathogenic bacteria
AnticancerMCF-7 and MDA-MB-231 cell lines

Case Studies

Several studies have explored the biological implications of this compound:

  • Inhibition of Serine Proteases : A study utilized molecular docking techniques to evaluate the binding affinity of this compound with HLE, revealing significant interaction that suggests potential therapeutic applications in managing inflammatory diseases .
  • Antimicrobial Efficacy : Research demonstrated that compounds derived from this ester exhibited notable efficacy against multiple bacterial strains, supporting its role as a candidate for developing new antimicrobial agents .
  • Anticancer Activity : In vitro tests showed that certain derivatives induced apoptosis in breast cancer cells by modulating key apoptotic markers such as PARP and caspases, indicating a pathway for developing anticancer therapies .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Electrophilic Reactions : The sulfonic acid group acts as an electrophile, facilitating nucleophilic attacks by biological molecules.
  • Hydrolysis : The ester moiety can undergo hydrolysis, releasing biologically active alcohols that may participate in further biochemical pathways.

Q & A

Q. What are the standard synthetic protocols for preparing Toluene-4-sulfonic acid (R)-1-methyl-piperidin-3-yl ester?

A common method involves reacting p-toluenesulfonyl chloride with the alcohol precursor (e.g., (R)-1-methyl-piperidin-3-ol) in dichloromethane (CH₂Cl₂) using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to neutralize HCl. The reaction is typically conducted at 0–25°C, followed by extraction with NaHCO₃ and purification via solvent evaporation . For large-scale synthesis, reflux conditions with acetone or ethanol may improve yield .

Q. How is the compound characterized, and what analytical techniques are critical for quality control?

Key characterization methods include:

  • 1H-NMR : To confirm stereochemistry and purity (e.g., resolving peaks for the piperidinyl methyl group and sulfonate ester) .
  • HPLC : Employed with buffer systems (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to detect impurities or enantiomeric excess .
  • Melting point and solubility : Determined computationally using tools like ACD/Labs, with experimental validation (e.g., solubility <0.7 g/L in water at 25°C) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a chiral intermediate in pharmaceutical synthesis, particularly for antifungal agents like posaconazole. Its tosyl group acts as a leaving group in nucleophilic substitutions, enabling stereoselective C–N or C–O bond formation .

Advanced Research Questions

Q. How can stereoselective synthesis of the (R)-enantiomer be optimized to achieve high enantiomeric excess (ee)?

Enzymatic resolution methods, such as using lipases or esterases, can enhance ee. For example, enzymatic hydrolysis of racemic precursors with specific enzymes (e.g., Pseudomonas cepacia lipase) achieved >97% ee for (R)-enantiomers in cyclopropane derivatives, a strategy adaptable to piperidinyl esters . Alternatively, chiral auxiliaries or transition metal catalysts (e.g., Rh(II) complexes) may improve stereocontrol during cyclopropanation or sulfonation steps .

Q. How do structural modifications of the piperidinyl or tosyl group influence reactivity and stability?

  • Piperidinyl substituents : Electron-donating groups (e.g., methyl) increase steric hindrance, slowing nucleophilic attacks but improving chiral resolution .
  • Tosyl group stability : Under acidic conditions (e.g., trifluoromethanesulfonic acid), premature cleavage can occur, necessitating low-temperature (0°C) reactions to preserve the ester . Computational modeling (e.g., density functional theory) predicts hydrolytic stability based on electronic effects .

Q. What strategies resolve contradictions in reported reaction yields for multi-step syntheses involving this compound?

Discrepancies often arise from variations in:

  • Reaction scale : Large-scale reactions (e.g., >1 kg) may require extended reflux times (2–12 hours) to compensate for inefficient mixing .
  • Workup protocols : Incomplete neutralization of HCl during extraction reduces yield; rigorous washing with 5% NaHCO₃ and brine is critical .
  • Catalyst choice : For example, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) instead of H2SO4 improves regioselectivity in cyclization steps .

Methodological Considerations

Q. How is the compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?

As a conformationally restricted building block, the piperidinyl-tosyl ester scaffold is incorporated into drug candidates to assess:

  • Bioavailability : LogP values (calculated as ~1.30) correlate with membrane permeability .
  • Target binding : Fluorinated analogs (e.g., 2,4-difluorophenyl derivatives) enhance interactions with hydrophobic enzyme pockets, as seen in antifungal triazoles .

Q. What precautions are necessary when handling the compound under acidic or basic conditions?

  • Acidic conditions : Avoid prolonged exposure to strong acids (e.g., HCl, TFA), which hydrolyze the sulfonate ester. Use mild acids (e.g., acetic acid) for pH adjustments .
  • Basic conditions : Sodium bicarbonate extraction must be performed rapidly to prevent base-induced degradation .

Data-Driven Insights

Property Value Reference
Molecular weight242.29 g/mol (C₁₁H₁₄O₄S)
Density (20°C)1.30 ± 0.1 g/cm³
Solubility in water (25°C)<0.7 g/L
Enantiomeric excess (ee)>97% via enzymatic resolution

Note : For specialized applications (e.g., radiolabeling), the compound’s tosyl group can be replaced with [¹⁸F]fluoromethyl analogs using precursors like [¹⁸F]F-TfOH, achieving radiochemical yields of ~50% .

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